molecular formula C25H32N2O5S B11443115 Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate

Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate

Cat. No.: B11443115
M. Wt: 472.6 g/mol
InChI Key: PLPHSBXSGZVZAX-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with butylcarbamothioyl and dimethoxy groups. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butylcarbamothioyl Group: The butylcarbamothioyl group can be introduced through a nucleophilic substitution reaction using butyl isothiocyanate.

    Methoxylation: The dimethoxy groups can be introduced via methylation reactions using methanol and an appropriate catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the tetrahydroisoquinoline moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

    Biological Studies: Its interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, while the butylcarbamothioyl group may confer additional binding specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydroisoquinoline moiety, along with the butylcarbamothioyl and dimethoxy groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H32N2O5S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H32N2O5S/c1-5-6-12-26-25(33)27-13-11-18-14-22(29-2)23(30-3)15-20(18)21(27)16-32-19-9-7-17(8-10-19)24(28)31-4/h7-10,14-15,21H,5-6,11-13,16H2,1-4H3,(H,26,33)

InChI Key

PLPHSBXSGZVZAX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC

Origin of Product

United States

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